ancistrotanzanine B
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Overview
Description
Ancistrotanzanine B is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 4,5-dimethoxy-7-methylnaphthalen-1-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antileishmanial agent, an antiplasmodial drug and a trypanocidal drug. It is an aromatic ether, an isoquinoline alkaloid, a methoxynaphthalene, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.
Scientific Research Applications
Antileishmanial and Antiplasmodial Activities
Ancistrotanzanine B, a naphthylisoquinoline alkaloid, has demonstrated significant antileishmanial activities. The compound's synthesis and its stereochemical properties have been a subject of research, emphasizing its potential in treating leishmaniasis, a disease caused by parasites of the genus Leishmania. Additionally, this compound, along with similar alkaloids, has shown promising activities against Plasmodium falciparum, the pathogen responsible for malaria, suggesting its utility in antimalarial therapies (Bringmann, Hamm, & Schraut, 2003).
Biological Activity in Phytochemical Studies
In the first phytochemical investigation of Ancistrocladus tanzaniensis, this compound was isolated and identified. This study highlighted the compound's unique structural properties and its biological activities, particularly against pathogens of leishmaniasis and Chagas' disease (Bringmann et al., 2003).
Potential as an Antileishmanial Agent
Further research on this compound has focused on its total synthesis and antileishmanial activity. This highlights the compound's significance as a potential therapeutic agent for leishmaniasis, a tropical disease caused by protozoan parasites (Brahmachari, 2019).
Antitumor Activities
Research has also explored the antitumor potential of this compound. Its growth-inhibitory effects on human leukemia cells suggest its possible use in cancer therapy, particularly against leukemia (Jiang et al., 2013).
In Silico Studies for Antileishmanial Activity
A computational study identified this compound as a potential inhibitor against Leishmania donovani Squalene Synthase. This enzyme is crucial for the viability of the Leishmania parasite, and the study underscores the potential of this compound in designing new antileishmanial agents (Wadanambi, 2020).
Properties
Molecular Formula |
C26H29NO4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
(3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H29NO4/c1-14-10-18-17(8-9-20(28-4)26(18)21(11-14)29-5)25-19-12-15(2)27-16(3)24(19)22(30-6)13-23(25)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |
InChI Key |
MIMNIDIHOQDTFD-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Synonyms |
ancistroealaine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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